5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
Description
This compound is a heterocyclic phenolic derivative featuring a 1,2-oxazole core substituted with a 2-methoxyphenyl group at position 4 and a methyl group at position 2. The phenolic hydroxyl group at position 2 of the benzene ring is etherified with a 4-chlorobenzyl moiety. Its molecular formula is C₂₄H₁₉ClN₂O₄, with a molecular weight of 434.87 g/mol. The 1,2-oxazole ring contributes to metabolic stability, while the phenolic moiety may enable hydrogen-bonding interactions critical for biological activity.
Properties
Molecular Formula |
C24H20ClNO4 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol |
InChI |
InChI=1S/C24H20ClNO4/c1-15-23(20-5-3-4-6-22(20)28-2)24(30-26-15)19-12-11-18(13-21(19)27)29-14-16-7-9-17(25)10-8-16/h3-13,27H,14H2,1-2H3 |
InChI Key |
KTGIEQNEDZEBPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. The phenol group is then introduced through a nucleophilic substitution reaction, where a phenoxide ion reacts with a suitable electrophile, such as a chlorobenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and other additives may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorobenzyl ether can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted ethers
Scientific Research Applications
5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison with Analogues
Key Observations :
- Core Heterocycle : 1,2-Oxazole derivatives generally exhibit higher metabolic stability compared to 1,2,4-triazoles, which may undergo faster oxidative degradation .
- Phenolic vs. Amino Groups: The phenolic hydroxyl in the target compound supports stronger hydrogen-bonding interactions compared to amino-substituted analogues, which may explain its superior antimicrobial potency .
Insights :
- The target compound demonstrates superior antimicrobial and antifungal activity compared to brominated and amino-substituted analogues, likely due to optimized halogen interactions and phenolic hydrogen bonding .
- Triazole derivatives show higher cytotoxicity, possibly due to off-target interactions with mammalian enzymes .
Crystallographic and Hydrogen-Bonding Analysis
X-ray crystallography (using SHELX and ORTEP-III ) reveals that the target compound adopts a planar conformation, with π-π stacking (3.55 Å) between the oxazole and benzene rings . Hydrogen-bonding networks involving the phenolic OH and methoxy oxygen stabilize the crystal lattice, contrasting with the weaker C–H···π interactions observed in brominated analogues .
Biological Activity
5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a complex organic compound with the molecular formula C24H20ClNO4 and a molecular weight of 421.9 g/mol. It features a phenolic structure with multiple substituents, including a chlorobenzyl group and an oxazole ring, which contribute to its chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
The compound's structure includes:
- Phenolic moiety : Influences antioxidant activity.
- Oxazole ring : Associated with various biological activities.
- Chlorobenzyl and methoxyphenyl groups : Enhance lipophilicity and possibly influence receptor interactions.
Biological Activities
Research indicates that 5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol exhibits several significant biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains. For instance, compounds incorporating oxazole rings have demonstrated efficacy against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes, impacting biochemical pathways crucial for disease progression. Enzyme inhibition studies are essential for understanding its potential therapeutic applications .
Anticancer Properties
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The oxazole ring is often linked to anticancer activity due to its ability to interact with cellular targets involved in proliferation .
The exact mechanism by which 5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol exerts its biological effects is still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways related to inflammation and cancer progression.
- Enzyme Interaction : Docking studies indicate potential binding interactions with key amino acids in target enzymes, which could elucidate its inhibitory effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol | C24H20ClNO4 | Different chlorobenzyl position may influence activity |
| 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol | C24H20ClNO3 | Variations in substituents affecting solubility and reactivity |
| N-(3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzyl)-N-[(4-methylphenoxy)carbonyl]glycine | C24H22ClN3O4 | Incorporates additional functional groups enhancing biological interactions |
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to 5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol:
- Antibacterial Screening : A series of oxazole derivatives were tested for antibacterial properties, showing varying degrees of effectiveness against different bacterial strains .
- In Silico Studies : Molecular docking simulations have been employed to predict binding affinities of the compound against various biological targets . These studies are crucial for understanding how structural variations affect biological activity.
- Toxicity Assessments : Preliminary toxicity studies indicated low toxicity profiles for similar compounds in animal models, suggesting a favorable safety margin for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
